molecular formula C13H14N4O B8160876 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide

3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide

Cat. No.: B8160876
M. Wt: 242.28 g/mol
InChI Key: OMMDHSHSOMUZOL-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with an amino group, a cyclopropyl group, and a pyrazolyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide typically involves multi-step reactions starting from commercially available precursorsThe final step usually involves the coupling of the pyrazole derivative with a benzamide precursor under conditions that facilitate amide bond formation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide is unique due to the presence of the benzamide core, which may confer distinct biological activities and chemical reactivity. The cyclopropyl group also adds to its uniqueness by influencing the compound’s steric and electronic properties .

Properties

IUPAC Name

3-amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-11-4-8(10-6-15-16-7-10)3-9(5-11)13(18)17-12-1-2-12/h3-7,12H,1-2,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDHSHSOMUZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)C3=CNN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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